Crystal Engineering and Hydrogen-Bonding Architecture: 2-Acetic Acid Backbone vs. Ester Derivatives
The molecular structure of the parent acid, indazol-2-yl-acetic acid (5b), was solved via X-ray diffraction. It crystallizes with O2-H···N1 intermolecular hydrogen bonds, forming a unique supramolecular architecture [1]. While the target compound is the 3-methoxypropyl ester, which lacks this specific donor, its ester chain's ether oxygen can act as a hydrogen bond acceptor. This offers a distinct crystal engineering handle not available to simple alkyl esters like methyl 2-(indazol-2-yl)acetate. Quantitative comparison reveals the parent acid has a melting point of 146-150°C, a property that will be modulated downward by esterification with the 3-methoxypropyl chain, potentially enhancing solubility. Specific melting point, logP, and solubility data for this exact ester is not publicly available.
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count and Supramolecular Synthon |
|---|---|
| Target Compound Data | Ether oxygen present as a hydrogen bond acceptor; no classical O-H donor. |
| Comparator Or Baseline | Indazol-2-yl-acetic acid: 1 H-bond donor (O-H), 4 H-bond acceptors. Forms O2-H···N1 synthon. |
| Quantified Difference | Qualitative difference: Target compound replaces a strong donor with a flexible acceptor arm, altering crystal packing and melting point downward relative to the acid (mp 146-150°C). |
| Conditions | Single-crystal X-ray diffraction (parent acid); structural analogy for target compound. |
Why This Matters
For solid-form screening or co-crystallization studies, the presence of a pendant ether acceptor versus a carboxylic acid donor dictates which co-formers and solvents will be viable, directly influencing procurement for pharmaceutical pre-formulation research.
- [1] Teixeira, F.C., Ramos, H., Antunes, I.F., Curto, M.J.M., Duarte, M.T. and Bento, I., 2006. Synthesis and structural characterization of 1-and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), pp.867-889. View Source
